N-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine
Description
Properties
Molecular Formula |
C11H11BrN2S |
|---|---|
Molecular Weight |
283.19 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine |
InChI |
InChI=1S/C11H11BrN2S/c1-8-10(3-2-6-13-8)14-7-9-4-5-11(12)15-9/h2-6,14H,7H2,1H3 |
InChI Key |
FTEGZOYGEBXHLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)NCC2=CC=C(S2)Br |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Substitution on Pyridine Derivatives
Method Overview:
This method involves the nucleophilic substitution of a pyridine precursor with a bromothiophene derivative, typically under basic conditions, followed by reduction or amination steps to introduce the amino group.
- Starting Material: 2-Methylpyridine-3-bromide or similar halogenated pyridine derivatives.
- Reagent: 5-bromothiophene-2-methyl derivative (or functionalized thiophene).
- Conditions:
- Base such as potassium carbonate or sodium hydride.
- Solvent: Dimethylformamide (DMF) or acetonitrile.
- Elevated temperatures (80–120°C).
Research Data:
While specific literature on this exact compound is limited, analogous methods have been used to synthesize similar heteroaryl-pyridine compounds with yields ranging from 60–85%. For instance, the synthesis of heterocyclic compounds using nucleophilic aromatic substitution (SNAr) on halogenated pyridines is well-documented in patent WO2011044157A1, which reports similar heterocyclic intermediates.
Reduction of Nitro Precursors
Method Overview:
This approach involves synthesizing a nitro-substituted precursor, such as 5-bromo-2-methyl-3-nitropyridine, followed by catalytic reduction to yield the amino derivative.
- Starting Material: 5-bromo-2-methyl-3-nitropyridine.
- Reagents:
- Iron powder or catalytic hydrogenation (Pd/C or Raney Ni).
- Ammonium chloride or ammonium formate as reducing agents.
- Conditions:
- Solvent: Methanol/water mixture.
- Temperature: 80°C.
- Reaction time: 2–4 hours.
- A synthesis route detailed in chemical literature reports a 95% yield for the reduction of 5-bromo-2-methyl-3-nitropyridine to the corresponding amine, with the process involving iron and ammonium chloride in methanol/water at 80°C for 2 hours.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Nitro reduction | Fe + NH4Cl | 80°C, 2 h | 95% |
Schiff Base Formation and Suzuki Coupling
Method Overview:
A more sophisticated route involves the formation of a Schiff base between 4-methylpyridin-2-amine and 3-bromothiophene-2-carbaldehyde, followed by Suzuki coupling to introduce the desired heteroaryl group.
-
- Catalyst: Pd(PPh₃)₄.
- Reagents: Aryl or heteroaryl boronic acids.
- Conditions: Aqueous or mixed solvent system, reflux.
- Outcome: Formation of the target compound with hydrolysis of imine linkage, yielding the free amine.
Alternative: Multi-step Synthesis via Halogenation and Amination
Method Overview:
This involves halogenation of thiophene and pyridine rings, followed by cross-coupling and amination steps.
- Step 1: Bromination of thiophene to obtain 5-bromothiophene-2-methyl.
- Step 2: Nucleophilic substitution or cross-coupling with 2-methylpyridine derivatives.
- Step 3: Final amination to introduce the amino group at the pyridine ring.
- Such multi-step routes have been optimized to yield yields of approximately 60–70%, with purification via column chromatography.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets.
Pathways Involved: The exact pathways depend on the specific application, but may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Pyridine Hybrids
N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine (CAS: 1532893-17-6) Structural Differences: The bromine is at the 4-position of the thiophene instead of the 5-position, and the pyridine has a 6-methyl substituent rather than 2-methyl. The 6-methyl group on the pyridine could enhance lipophilicity compared to the 2-methyl substitution in the target compound .
(E)-N-((5-Bromothiophen-2-yl)methylene)-4-methylpyridin-2-amine Structural Differences: Features a methylene (=CH−) bridge instead of a methyl (−CH2−) linkage and a 4-methylpyridin-2-amine group. 3-amine) could alter hydrogen-bonding interactions in biological targets .
Thiophene-Pyrazole Hybrids
N-[(5-Bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine (CAS: 1183128-80-4) Structural Differences: Replaces the pyridine ring with a pyrazole and introduces a 1-methyl group on the pyrazole. The 1-methyl group may sterically hinder interactions with flat binding pockets .
Bromo-Pyridine Derivatives
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(2-methoxyethyl)amine (CAS: 1220028-45-4)
- Structural Differences : Bromine is directly on the pyridine ring (5-position) instead of the thiophene, with a 2-methoxyethylamine substituent.
- Implications : The absence of a thiophene reduces sulfur-mediated conjugation effects, while the methoxyethyl group increases hydrophilicity, likely improving aqueous solubility compared to the target compound .
Physical Properties
| Compound | Molecular Weight | Melting Point | Solubility | Key Substituents |
|---|---|---|---|---|
| Target Compound | 283.19 g/mol | Not Reported | Likely low (lipophilic) | 5-Bromothiophene, 2-methylpyridin-3-amine |
| N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine | 283.19 g/mol | Not Reported | Moderate (polar pyridine) | 4-Bromothiophene, 6-methylpyridine |
| N-[(5-Bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine | 272.17 g/mol | Not Reported | Moderate (pyrazole) | 5-Bromothiophene, 1-methylpyrazole |
Notes:
- Lipophilicity trends correlate with substituent electronegativity and aromatic ring type (thiophene > pyridine > pyrazole).
- Bromine position affects steric bulk and electronic effects: 5-bromo on thiophene may enhance electrophilicity for Suzuki coupling compared to 4-bromo analogs .
Q & A
Q. What are the standard synthetic routes for N-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 5-bromothiophene derivatives and 2-methylpyridin-3-amine. Key steps include:
- Base-mediated deprotonation : Use of sodium hydride (NaH) to activate the amine for nucleophilic attack .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or toluene under inert atmospheres (e.g., N₂) to prevent side reactions .
- Purification : Recrystallization or column chromatography to isolate the product with >95% purity .
Variations include substituting bromothiophene precursors with other halogenated intermediates to optimize yield (e.g., 70–85% reported for analogous compounds) .
Q. How is the compound characterized structurally?
- Methodological Answer : Structural elucidation relies on:
- X-ray crystallography : For precise bond-length and angle determination. The SHELX suite is widely used for refinement, particularly for resolving tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) .
- Spectroscopy :
- ¹H/¹³C NMR : Assignments of thiophene (δ 6.8–7.2 ppm) and pyridine protons (δ 7.5–8.5 ppm) .
- IR : Peaks at ~3100 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C-Br vibration) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 297) confirm molecular weight .
Advanced Research Questions
Q. What challenges arise in optimizing regioselectivity during synthesis?
- Methodological Answer : Regioselectivity issues stem from competing reactions at the thiophene’s C2/C5 positions. Strategies include:
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings to direct substitutions .
- Temperature control : Lower temperatures (0–25°C) reduce side-product formation in bromothiophene reactions .
- Computational modeling : DFT studies predict reactive sites by analyzing electron density maps (e.g., C5 bromine as the preferred electrophilic center) .
Q. How can data contradictions in biological activity assays be resolved?
- Methodological Answer : Contradictions (e.g., variable IC₅₀ values in kinase inhibition assays) require:
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinity .
- Dose-response replication : Test multiple concentrations (e.g., 0.1–100 µM) across cell lines (e.g., HEK293 vs. HeLa) .
- Meta-analysis : Cross-reference with structurally similar compounds (e.g., 5-bromo-N-cyclohexyl derivatives) to identify trends .
Q. What computational tools predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Advanced tools include:
- Molecular docking : AutoDock Vina screens interactions with biological targets (e.g., kinase ATP-binding pockets) .
- MD simulations : GROMACS models solvation effects and conformational stability over 100-ns trajectories .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H⋯π contacts in crystal packing) .
Key Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
